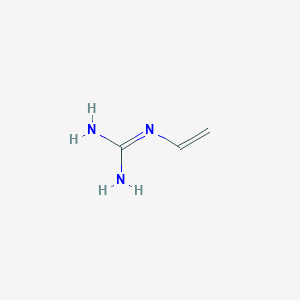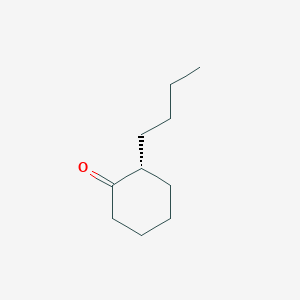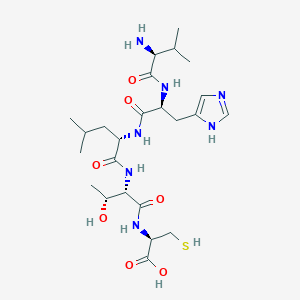
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine: is a chemical compound that features two nitrobenzene sulfonyl groups attached to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine typically involves the reaction of glycine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Glycine+2×2-nitrobenzenesulfonyl chloride→this compound+2×HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N,N-Bis(2-aminobenzene-1-sulfonyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N,N-Bis(4-nitrobenzene-1-sulfonyl)glycine
Comparison: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is unique due to the presence of two nitrobenzene sulfonyl groups attached to a glycine molecule. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the position of the nitro group (ortho vs. para) can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
388606-74-4 |
|---|---|
Molecular Formula |
C14H11N3O10S2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[bis[(2-nitrophenyl)sulfonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11N3O10S2/c18-14(19)9-15(28(24,25)12-7-3-1-5-10(12)16(20)21)29(26,27)13-8-4-2-6-11(13)17(22)23/h1-8H,9H2,(H,18,19) |
InChI Key |
LKVJPFLRDJROME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



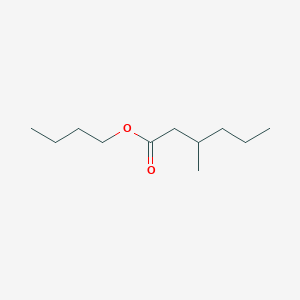

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

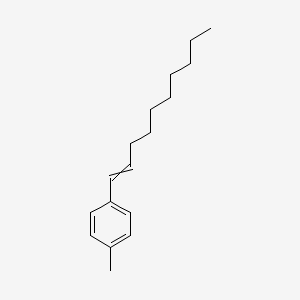
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)


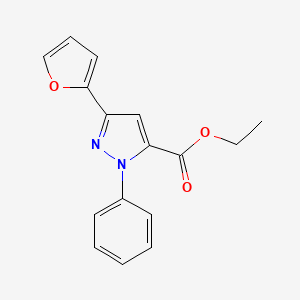
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
